N-(2-cyano-4,5-diethoxyphenyl)-2-phenylacetamide
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Overview
Description
N-(2-cyano-4,5-diethoxyphenyl)-2-phenylacetamide: is an organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by the presence of a cyano group, two ethoxy groups, and a phenylacetamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyano-4,5-diethoxyphenyl)-2-phenylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-cyano-4,5-diethoxybenzaldehyde and phenylacetic acid.
Condensation Reaction: The aldehyde group of 2-cyano-4,5-diethoxybenzaldehyde reacts with the amine group of phenylacetic acid in the presence of a suitable catalyst, such as acetic anhydride, to form the desired amide bond.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a solvent like ethanol or methanol to facilitate the condensation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and efficient heat transfer.
Catalysts and Solvents: Employing catalysts such as acetic anhydride and solvents like ethanol to optimize the reaction yield.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-cyano-4,5-diethoxyphenyl)-2-phenylacetamide can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted amides or thiols.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Pharmaceutical Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of N-(2-cyano-4,5-diethoxyphenyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and phenylacetamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
- N-(2-cyano-4,5-dimethoxyphenyl)-2-phenylacetamide
- N-(2-cyano-4,5-diethoxyphenyl)-2-fluorobenzamide
- N-(2-cyano-4,5-diethoxyphenyl)-2-ethoxybenzamide
Uniqueness: N-(2-cyano-4,5-diethoxyphenyl)-2-phenylacetamide is unique due to the presence of both ethoxy groups and the phenylacetamide moiety, which confer distinct chemical properties and reactivity compared to its analogs. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-23-17-11-15(13-20)16(12-18(17)24-4-2)21-19(22)10-14-8-6-5-7-9-14/h5-9,11-12H,3-4,10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STODZIHNBRHDGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)CC2=CC=CC=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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